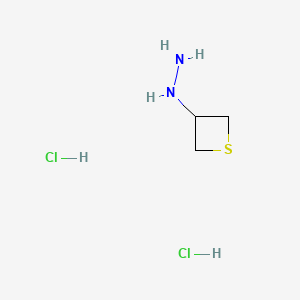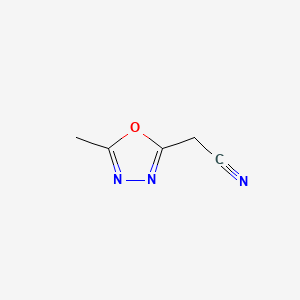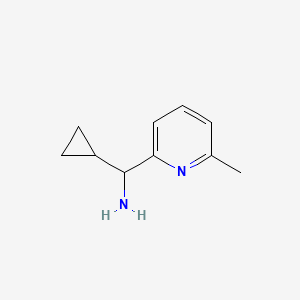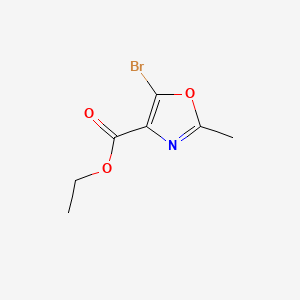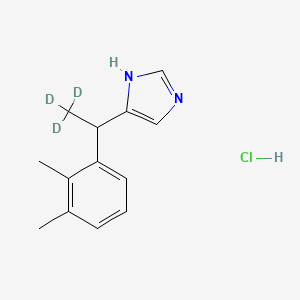![molecular formula C6H9ClN2O B596768 4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine hydrochloride CAS No. 157327-53-2](/img/structure/B596768.png)
4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine hydrochloride is a chemical compound with the CAS Number: 2503206-22-0 . Its IUPAC name is 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine hydrochloride . The molecular weight of this compound is 160.6 .
Physical And Chemical Properties Analysis
4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine hydrochloride is a powder at room temperature . The compound should be stored at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
Heterocyclic compounds, including oxazolone and oxazine derivatives, are of significant interest due to their diverse chemical properties and synthesis pathways. The synthesis of 1,2-oxazines and related compounds involves the dehydration of dihydro-oxazines, obtained from cyclization reactions. These compounds serve as electrophiles in various chemical reactions due to their oxazinium salt formations. Such chemical behaviors underscore their utility in synthetic organic chemistry, including the creation of chiral synthons and involvement in reduction reactions (Sainsbury, 1991).
Applications in Medicinal Chemistry
The pyranopyrimidine core, related to oxazolone chemistry, highlights the compound's importance in medicinal and pharmaceutical industries. This core structure is a key precursor with broad synthetic applications and notable bioavailability. The development of substituted derivatives through one-pot multicomponent reactions using hybrid catalysts illustrates the compound's versatility in synthesizing biologically active molecules (Parmar et al., 2023).
Oxazolone moieties, another closely related chemical group, exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of oxazolone derivatives through various routes and their classification into saturated and unsaturated types indicate their significance in drug development (Kushwaha & Kushwaha, 2021).
Potential in Drug Development
Heterocyclic N-oxide molecules, encompassing a wide range of derivatives including those synthesized from pyridine, exhibit remarkable functionalities in organic synthesis, catalysis, and medicinal applications. These compounds have been identified for their anticancer, antibacterial, and anti-inflammatory activities, underscoring their potential in drug development (Li et al., 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Mechanism of Action
Target of Action
The primary target of 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine hydrochloride is the GABA system . The GABA system is a major inhibitory neurotransmitter system in the central nervous system and plays a crucial role in regulating the excitability of neurons .
Mode of Action
4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine hydrochloride interacts with the GABA system in a unique way . It is a supra-maximal agonist at α4β3δ GABA A receptors, low-potency agonist at α1β3γ2, and partial agonist at α4β3γ . Its affinity for this α4-containing subtype of the GABA A receptor is 10× greater than other non-α4 containing subtypes .
Biochemical Pathways
The compound affects the GABAergic pathway, which is involved in a wide range of physiological functions, including the regulation of sleep, mood, and pain . By acting as an agonist at specific GABA A receptor subtypes, it can modulate the activity of this pathway and influence its downstream effects .
Result of Action
The molecular and cellular effects of 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine hydrochloride’s action are related to its modulation of the GABA system . By acting on specific GABA A receptor subtypes, it can influence neuronal excitability, potentially leading to effects such as sedation .
properties
IUPAC Name |
4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.ClH/c1-2-7-3-5-4-8-9-6(1)5;/h4,7H,1-3H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVFGSQIBOVHRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1ON=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine hydrochloride | |
CAS RN |
1864051-65-9 |
Source


|
| Record name | 4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


